4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
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Overview
Description
4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a pyridinyl-benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the benzoxazole ring through cyclization reactions involving appropriate precursors. The final step involves coupling the benzoxazole derivative with 2-pyridin-3-ylamine under suitable conditions to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Reduction: 4-methyl-3-amino-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-carboxy-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide.
Scientific Research Applications
4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and nonlinear optical materials.
Biological Studies: It can be used to study the interactions of benzamide derivatives with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzoxazole and pyridinyl moieties can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide: Similar structure but with a different position of the pyridinyl group.
4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-6-yl)benzamide: Similar structure but with a different position of the benzoxazole ring.
4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzothiazol-5-yl)benzamide: Similar structure but with a benzothiazole ring instead of benzoxazole.
Uniqueness
The unique combination of the nitro, methyl, and pyridinyl-benzoxazole moieties in 4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide provides distinct electronic and steric properties that can be exploited for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C20H14N4O4 |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H14N4O4/c1-12-4-5-13(9-17(12)24(26)27)19(25)22-15-6-7-18-16(10-15)23-20(28-18)14-3-2-8-21-11-14/h2-11H,1H3,(H,22,25) |
InChI Key |
GXDBWMLEJWVQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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